Tert-butyl 4-[(prop-2-enamido)methyl]oxane-4-carboxylate
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Overview
Description
Tert-butyl 4-[(prop-2-enamido)methyl]oxane-4-carboxylate is an organic compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a tert-butyl group, an enamido group, and an oxane ring. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(prop-2-enamido)methyl]oxane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxyoxane-4-carboxylate with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the enamido group. The reaction is conducted in an organic solvent like tetrahydrofuran or dimethylformamide at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(prop-2-enamido)methyl]oxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the enamido group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxane derivatives with additional oxygen functionalities.
Reduction: Reduced oxane derivatives with hydrogenated enamido groups.
Substitution: Oxane derivatives with substituted nucleophiles.
Scientific Research Applications
Tert-butyl 4-[(prop-2-enamido)methyl]oxane-4-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(prop-2-enamido)methyl]oxane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The enamido group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The oxane ring provides structural stability, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(prop-2-ynyl)methyl]oxane-4-carboxylate
- Tert-butyl 4-[(prop-2-enyl)methyl]oxane-4-carboxylate
- Tert-butyl 4-[(prop-2-aminomethyl]oxane-4-carboxylate
Uniqueness
Tert-butyl 4-[(prop-2-enamido)methyl]oxane-4-carboxylate is unique due to the presence of the enamido group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 4-[(prop-2-enoylamino)methyl]oxane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-11(16)15-10-14(6-8-18-9-7-14)12(17)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDIRTCZCVPZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOCC1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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